2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
CAS No.: 1242929-33-4
Cat. No.: VC6927079
Molecular Formula: C22H21ClN4O3S2
Molecular Weight: 489.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242929-33-4 |
|---|---|
| Molecular Formula | C22H21ClN4O3S2 |
| Molecular Weight | 489.01 |
| IUPAC Name | 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21ClN4O3S2/c1-3-4-10-27-21(29)19-18(14-6-5-9-24-20(14)32-19)26-22(27)31-12-17(28)25-13-7-8-16(30-2)15(23)11-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28) |
| Standard InChI Key | MRWLFCIWXAQVFP-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Introduction
Structural Characteristics
This compound features a triazatricyclo structure with a thioether linkage, which is crucial for its chemical reactivity and biological activity. The presence of a sulfur atom and multiple nitrogen atoms within the triazine framework contributes to its unique properties. The molecular formula and weight of similar compounds in the triazatricyclo class are typically around C23H24N4O4S2 with a molecular weight of approximately 484.6 g/mol.
Synthesis
The synthesis of such complex organic compounds usually involves multiple steps of organic reactions. These steps include cyclization reactions to form the tricyclic core, followed by modifications to introduce specific substituents. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
Biological Activities
Compounds with similar structural features often exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives of triazatricyclo systems have shown activity against various strains of bacteria and fungi. Additionally, these compounds may interfere with essential cellular processes, such as DNA synthesis and membrane integrity, contributing to their biological effects.
Research Findings and Data
While specific data on 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is not available, similar compounds have shown promising results:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against |
For anticancer activity, similar compounds have demonstrated selective cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 (mouse fibroblast) | >100 | Non-toxic |
| A549 (lung carcinoma) | 50 | Moderate cytotoxicity |
| HepG2 (liver carcinoma) | 30 | Significant cytotoxicity |
These findings suggest potential applications in both antimicrobial and anticancer therapies.
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